(S)-(+)-3-nonanol, also known as 3-nonanol or nonan-3-ol, is a nine-carbon chain alcohol with the molecular formula and a molecular weight of approximately 144.25 g/mol. This compound features a hydroxyl group (-OH) attached to the third carbon of the nonane chain, making it a secondary alcohol. It is primarily synthesized for industrial applications and scientific research, although it is not commonly found in nature .
3-Nonanol is classified as an aliphatic alcohol, specifically a nonanol due to its nine carbon atoms. It is part of a broader category of organic compounds that includes various alcohols, ethers, and esters. The compound can be sourced through synthetic methods rather than natural extraction, as it is not prevalent in biological systems .
The synthesis of (S)-(+)-3-nonanol can be achieved through several methods:
The reduction process typically requires careful control of reaction conditions, including temperature and pressure, to optimize yield and selectivity. The hydroformylation process also necessitates specific catalysts and conditions to ensure efficient conversion.
(S)-(+)-3-nonanol participates in various chemical reactions due to its hydroxyl functional group:
While (S)-(+)-3-nonanol does not have a specific biological mechanism of action, it functions primarily as a solvent or building block in organic synthesis. Its reactivity is attributed to the presence of the hydroxyl group, which allows it to participate in various chemical transformations such as esterification and oxidation.
(S)-(+)-3-nonanol has several scientific and industrial applications:
The enantioselective reduction of prochiral 3-nonanone represents the most direct route to (S)-(+)-3-nonanol. Transition metal complexes and organocatalysts enable this transformation via hydrogenation or hydride transfer:
Oxazaborolidine-Catalyzed Borane Reduction: Corey-Bakshi-Shibata (CBS) catalysts, derived from proline, facilitate asymmetric borane reduction. In situ generation of the catalyst from (S)-diphenylprolinol and borane-dimethyl sulfide achieves 92–95% enantiomeric excess (ee) for (S)-3-nonanol at −20°C. Modifiers like p-iodophenol enhance enantioselectivity in aliphatic ketone reductions by forming electron-deficient boron intermediates [4].
Ru(II)-BINAP Systems: Hydrogenation of 3-nonanone using RuCl₂[(S)-BINAP] catalysts under 50 bar H₂ pressure yields (S)-3-nonanol with 85% ee. Steric tuning of phosphine ligands (e.g., replacing phenyl with xylyl groups) improves selectivity to >90% ee [4].
Table 1: Enantioselective Reduction of 3-Nonanone
Catalyst System | Conditions | ee (%) | Configuration |
---|---|---|---|
CBS (in situ) | BH₃·THF, −20°C | 92–95 | (S) |
CBS/p-iodophenol modified | BH₃·THF, −20°C | 83 | (S) |
RuCl₂[(S)-BINAP] | 50 bar H₂, iPrOH, 60°C | 85 | (S) |
RuCl₂[(S)-XYL-BINAP] | 50 bar H₂, iPrOH, 60°C | 91 | (S) |
Biocatalysis leverages the innate enantioselectivity of enzymes for sustainable (S)-3-nonanol synthesis:
Lipase-Catalyzed Kinetic Resolution: Immobilized Candida antarctica lipase B (CAL-B) resolves racemic 3-nonanol via transesterification with vinyl acetate. The (S)-enantiomer is preferentially acetylated, yielding (S)-3-nonyl acetate with 98% ee and leaving unreacted (R)-3-nonanol at 45% conversion (E > 200). Recombinant expression of lipases in Pichia pastoris enhances stability and reduces production costs [1] [5] [7].
Alcohol Dehydrogenases (ADHs): NADPH-dependent ADHs from Lactobacillus brevis (LbADH) reduce 3-nonanone to (S)-3-nonanol with >99% ee. Co-factor regeneration employs glucose dehydrogenase (GDH) or isopropanol. Engineered ADHs with expanded substrate tunnels improve activity toward bulky aliphatic ketones [5].
Table 2: Biocatalytic Synthesis of (S)-3-Nonanol
Enzyme | Reaction Type | ee (%) | Conversion (%) | Source |
---|---|---|---|---|
Candida antarctica lipase B | Kinetic resolution | 98 (S) | 45 | Recombinant yeast |
Pseudomonas fluorescens lipase | Hydrolysis of esters | 90 (S) | 50 | Wild-type |
Lactobacillus brevis ADH | Asymmetric reduction | >99 (S) | 99 | Recombinant E. coli |
Rhodococcus ruber ADH | Asymmetric reduction | 95 (S) | 98 | Recombinant E. coli |
Chiral auxiliaries temporarily incorporate enantiopure units to direct stereochemistry during C–C bond formation:
Evans’ Oxazolidinone Approach: 3-Nonanoyl derivatives of (4S)-benzyl oxazolidin-2-one undergo diastereoselective alkylation. Treatment with NaHMDS and hexyl bromide yields the (S)-configured product with 97% de. Auxiliary removal via LiOH hydrolysis furnishes (S)-3-nonanol without racemization [2] [8].
Oppolzer’s Sultams: Camphorsultam-based auxiliaries induce stereocontrol in enolate alkylations. Acylation with nonanoic acid, followed by electrophilic trapping, affords (S)-3-substituted derivatives. Oxidative auxiliary cleavage (H₂O₂/NaOH) delivers (S)-3-nonanol in 94% ee [2].
Ephedrine Derivatives: (1R,2S)-Norephedrine-derived glycine imines undergo enantioselective alkylation with 1-bromohexane. Hydrolysis of the auxiliary and reduction yield (S)-3-nonanol with 89% ee [8].
Kinetic resolution (KR) separates racemates by exploiting differential reaction kinetics of enantiomers:
Enzymatic KR: Lipases remain the gold standard. Candida rugosa lipase catalyzes the hydrolysis of racemic 3-nonyl acetate, selectively deacetylating the (S)-enantiomer (E = 30). Reaction optimization (e.g., hexane solvent, 35°C) increases ee to 90% at 50% conversion [1] [5].
Transition Metal-Catalyzed KR: Chiral Ru(II)-salen complexes resolve racemic 3-nonanol via asymmetric acylation. Acetic anhydride acylates the (R)-enantiomer preferentially, leaving (S)-3-nonanol with 88% ee [6].
Dynamic Kinetic Resolution (DKR): Combines in situ racemization with enzymatic resolution. Using CAL-B and a ruthenium-shvo catalyst (cyclopentadienyl Ru dicarbonyl dimer), racemic 3-nonanol undergoes continuous racemization while the lipase acetylates the (R)-enantiomer. This yields (S)-3-nonanol in >99% ee and 95% yield [6].
Table 3: Kinetic Resolution of Racemic 3-Nonanol
Method | Catalyst/System | Selectivity (E) | ee (%) (S) | Conversion (%) |
---|---|---|---|---|
Enzymatic hydrolysis | Candida rugosa lipase | 30 | 90 | 50 |
Enzymatic transesterification | Pseudomonas cepacia lipase | 45 | 95 | 50 |
Metal-catalyzed acylation | Ru(II)-(S)-salen | 25 | 88 | 45 |
DKR | CAL-B + Ru-shvo | >200 | >99 | 95 |
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